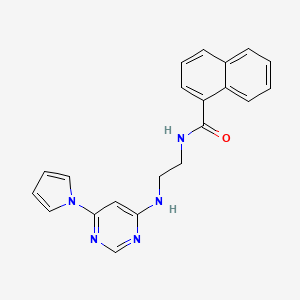
N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-1-naphthamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-1-naphthamide is a useful research compound. Its molecular formula is C21H19N5O and its molecular weight is 357.417. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Biomarker for Alzheimer's Disease
- Alzheimer's Disease Diagnosis : One significant application involves the use of derivatives similar to N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-1-naphthamide for diagnosing Alzheimer's disease (AD). Compounds like [18F]FDDNP, a radiofluorinated derivative, have been utilized in positron emission tomography (PET) imaging to detect and monitor the load of neurofibrillary tangles and beta-amyloid plaques in the brains of living AD patients. This approach has shown promise in facilitating diagnostic assessments and monitoring the efficacy of experimental treatments for AD (Shoghi-Jadid et al., 2002).
Antibacterial Agents
- Antibacterial Activity : The chemical framework of this compound and its analogues have been explored for synthesizing compounds with antibacterial properties. Studies have demonstrated the synthesis of compounds exhibiting significant in vitro and in vivo antibacterial activities, indicating potential for the development of new antibiotics (Egawa et al., 1984).
Antitumor and Antifolate Agents
- Cancer Research : The pyrimidine and naphthyl components of this compound have been incorporated into the design of classical and nonclassical antifolates, showing potent inhibitory activity against enzymes like dihydrofolate reductase (DHFR), associated with tumor growth. These compounds have demonstrated efficacy as antitumor agents in preclinical models, highlighting their potential in cancer treatment (Gangjee et al., 2007).
Cholinesterase and Aβ-Aggregation Inhibitors
- Neurodegenerative Disease Treatment : Research into the applications of this compound derivatives has also extended to the development of dual cholinesterase and amyloid-β (Aβ)-aggregation inhibitors. These compounds aim to target multiple pathological routes in Alzheimer's disease, offering a promising approach for the treatment of neurodegenerative disorders (Mohamed et al., 2011).
Solar Energy Materials
- Perovskite Solar Cells : Derivatives based on the naphthalene diimide (NDI) structure, related to this compound, have been employed as electron transporting materials in perovskite solar cells (PSCs). These materials have contributed to achieving high power conversion efficiency and long-term stability in PSCs, signifying their relevance in advancing solar energy technology (Jung et al., 2018).
Mécanisme D'action
Target of action
Compounds with a pyrimidin-4-yl structure are often involved in interactions with kinases, which play crucial roles in signal transduction pathways within cells .
Biochemical pathways
The compound could potentially affect various biochemical pathways depending on its target. For example, if the target is a kinase, the compound could affect signal transduction pathways, leading to changes in cell behavior .
Result of action
The molecular and cellular effects of the compound’s action would depend on its target and mode of action. For example, if the compound inhibits a kinase, it could lead to decreased phosphorylation of downstream targets, potentially affecting cell growth, differentiation, or survival .
Orientations Futures
Propriétés
IUPAC Name |
N-[2-[(6-pyrrol-1-ylpyrimidin-4-yl)amino]ethyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O/c27-21(18-9-5-7-16-6-1-2-8-17(16)18)23-11-10-22-19-14-20(25-15-24-19)26-12-3-4-13-26/h1-9,12-15H,10-11H2,(H,23,27)(H,22,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDERFWXGLPXXCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NCCNC3=CC(=NC=N3)N4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

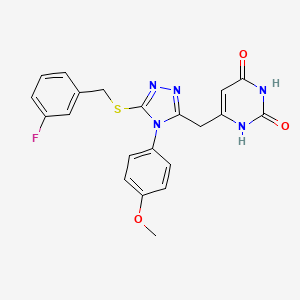
![N-{1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl}-2-(3-thienyl)acetamide](/img/structure/B2530011.png)
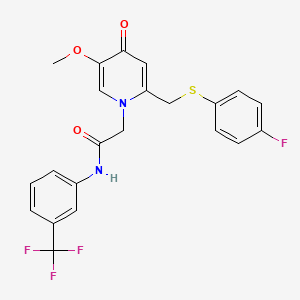
![1-[(4-Bromophenyl)(4-chlorophenyl)methyl]piperazine](/img/structure/B2530015.png)
![Methyl (E)-4-oxo-4-[3-(1,3,4-thiadiazol-2-ylcarbamoyl)piperidin-1-yl]but-2-enoate](/img/structure/B2530016.png)
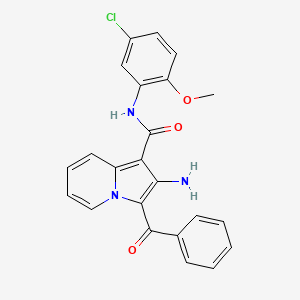
![Methyl 4-[7-hydroxy-4-oxo-8-(pyrrolidin-1-ylmethyl)-2-(trifluoromethyl)chromen-3-yl]oxybenzoate](/img/structure/B2530019.png)

![3,5-Dimethyl-4-[[(5-phenyl-3-thiazolo[2,3-c][1,2,4]triazolyl)thio]methyl]isoxazole](/img/structure/B2530022.png)
![N-(4-methylphenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2530023.png)
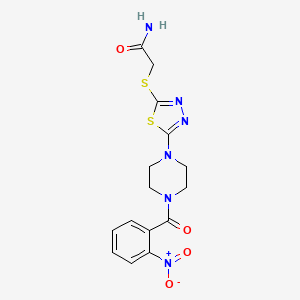

![3-isopentyl-1,7-dimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2530027.png)
